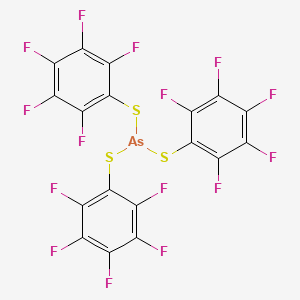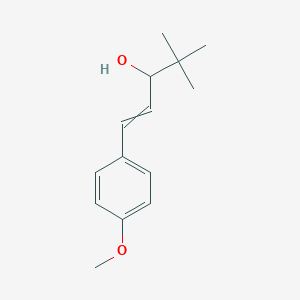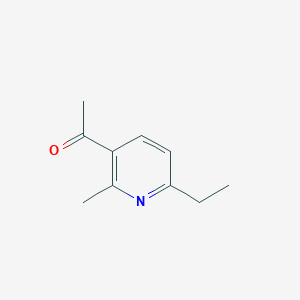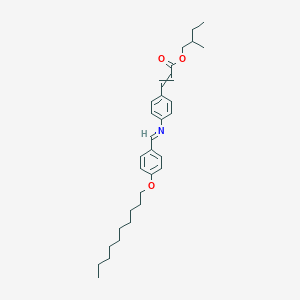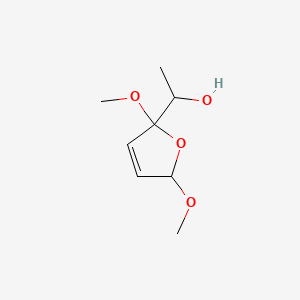![molecular formula C9H20O B13815196 2,2-Dimethyl-1-[(2-methylpropan-2-yl)oxy]propane CAS No. 32970-46-0](/img/structure/B13815196.png)
2,2-Dimethyl-1-[(2-methylpropan-2-yl)oxy]propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-1-[(2-methylpropan-2-yl)oxy]propane, also known as 1-tert-Butoxy-2,2-dimethylpropane, is an organic compound with the molecular formula C9H20O. It is a colorless liquid that belongs to the class of ethers, specifically a tertiary ether. This compound is primarily of theoretical interest and is used in various chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-[(2-methylpropan-2-yl)oxy]propane typically involves the reaction of neopentyl chloride (2-chloro-2,2-dimethylpropane) with potassium tert-butoxide. The reaction proceeds via a nucleophilic substitution mechanism, where the tert-butoxide anion displaces the chloride ion from neopentyl chloride, forming the desired ether.
Reaction:
(CH3)3CCl+KOtBu→(CH3)3COCH2C(CH3)3+KCl
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through similar synthetic routes, with optimization for large-scale reactions. The use of continuous flow reactors and efficient separation techniques ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-1-[(2-methylpropan-2-yl)oxy]propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones under specific conditions.
Reduction: Reduction reactions can convert the ether into hydrocarbons.
Substitution: The ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) or strong acids can facilitate substitution reactions.
Major Products
Oxidation: Alcohols or ketones.
Reduction: Hydrocarbons.
Substitution: Various substituted ethers or other functionalized compounds.
Applications De Recherche Scientifique
2,2-Dimethyl-1-[(2-methylpropan-2-yl)oxy]propane is utilized in several scientific research fields:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme-catalyzed reactions involving ethers.
Medicine: Investigated for potential pharmaceutical applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-1-[(2-methylpropan-2-yl)oxy]propane involves its interaction with molecular targets through its ether functional group. The compound can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions, influencing the behavior of biological molecules and chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Di-tert-butyl ether: Another tertiary ether with similar structural features.
Methyl tert-butyl ether (MTBE): A widely used ether in gasoline additives.
Dimethyl ether: A simpler ether with different chemical properties.
Uniqueness
2,2-Dimethyl-1-[(2-methylpropan-2-yl)oxy]propane is unique due to its bulky tert-butyl groups, which provide steric hindrance and influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying steric effects in chemical reactions and for applications requiring specific molecular interactions.
Propriétés
Numéro CAS |
32970-46-0 |
|---|---|
Formule moléculaire |
C9H20O |
Poids moléculaire |
144.25 g/mol |
Nom IUPAC |
2,2-dimethyl-1-[(2-methylpropan-2-yl)oxy]propane |
InChI |
InChI=1S/C9H20O/c1-8(2,3)7-10-9(4,5)6/h7H2,1-6H3 |
Clé InChI |
QAROENULPPDYNI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)COC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


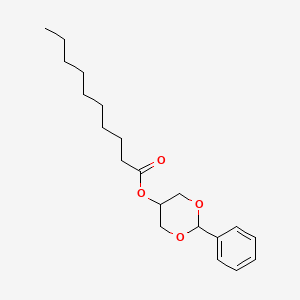

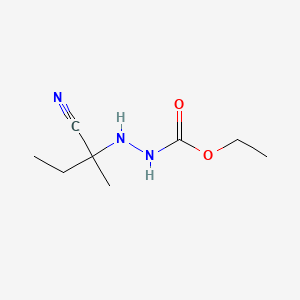
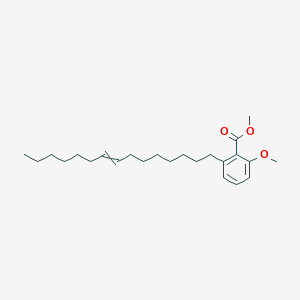
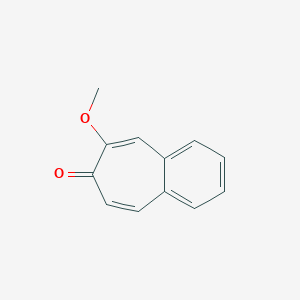
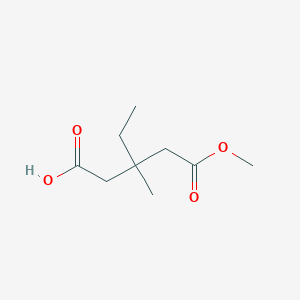
![5-[(Z)-(2-Oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]-8-quinolinesulfonic acid](/img/structure/B13815154.png)
![3-(2-chloro-1,3,4-trideuterio-5,6-dihydrobenzo[b][1,4]benzodiazepin-11-yl)-N,N-dimethylpropan-1-amine](/img/structure/B13815155.png)
